1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide
Description
1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine-4-carboxamide core linked via carbonyl groups to a pyrrolidin-5-one ring substituted with a 4-methylphenyl moiety.
Properties
Molecular Formula |
C24H32N4O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-[1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N4O4/c1-16-2-4-20(5-3-16)28-15-19(14-21(28)29)24(32)27-12-8-18(9-13-27)23(31)26-10-6-17(7-11-26)22(25)30/h2-5,17-19H,6-15H2,1H3,(H2,25,30) |
InChI Key |
NVUFUKWFEQNBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Methylphenyl-Substituted Precursors
The pyrrolidinone ring is synthesized via intramolecular cyclization of γ-amino ketones. For example:
-
Step 1 : Reacting 4-methylbenzylamine with ethyl acetoacetate yields a β-ketoamide intermediate.
-
Step 2 : Acid-catalyzed cyclization (e.g., HCl in ethanol) forms the 5-oxopyrrolidin-3-yl structure.
Reaction Conditions :
Alternative Routes via Lactamization
Amino acid derivatives, such as glutamic acid , can serve as starting materials. The 4-methylphenyl group is introduced via Friedel-Crafts alkylation before lactamization. This method avoids harsh cyclization conditions but requires careful control of stereochemistry.
Piperidine-4-Carboxamide Preparation
Carboxamide Functionalization
Piperidine-4-carboxylic acid is converted to its carboxamide via activation with EDCl/HOBt :
-
Step : React piperidine-4-carboxylic acid with ammonium chloride in the presence of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Optimized Protocol :
Sequential Amide Coupling
Coupling Pyrrolidinone to Piperidine
The pyrrolidin-3-yl carbonyl group is activated as a mixed anhydride (using ClCO₂Et) and coupled to piperidine-4-carboxamide.
Key Data :
Final Coupling with Piperidine Bridge
The second piperidine segment is introduced via HATU-mediated coupling to ensure high efficiency:
-
Step : React the mono-coupled intermediate with piperidine-4-carbonyl chloride using HATU and DIPEA.
Comparative Yields :
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1). High-performance liquid chromatography (HPLC) confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 4.12–4.05 (m, 1H, pyrrolidinone CH), 3.45–3.38 (m, 4H, piperidine CH₂).
-
HRMS : m/z calculated for C₂₄H₃₀N₃O₄ [M+H]⁺: 424.2231; found: 424.2235.
Scale-Up and Industrial Feasibility
Cost Analysis
Challenges and Optimization
Stereochemical Control
Racemization during amide coupling is mitigated by:
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group (-CONH₂) and other amide bonds in the molecule are susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields carboxylic acids and amines/ammonia.
Carbonyl Reactivity
The ketone (5-oxopyrrolidin-3-yl) and ester-like carbonyl groups participate in nucleophilic additions or reductions:
Nucleophilic Addition
-
Example : Reaction with Grignard reagents (RMgX):
This could modify the pyrrolidinone ring or piperidine-linked carbonyls .
Reduction
-
Reagents : NaBH₄ (selective for ketones) or LiAlH₄ (stronger, for amides):
The 5-oxopyrrolidin-3-yl group may reduce to a diol, altering ring strain.
Pyrrolidinone Ring Opening
The 5-oxopyrrolidin-3-yl moiety can undergo ring-opening reactions under acidic or basic conditions:
Aromatic Substitution
The 4-methylphenyl group may undergo electrophilic substitution:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl | Introduces -NO₂ group, modifies electronic profile |
| Sulfonation | H₂SO₄, SO₃ | Meta to methyl | Enhances solubility via -SO₃H group |
Cross-Coupling Reactions
The aryl and heterocyclic systems could participate in Suzuki or Buchwald-Hartwig reactions for structural diversification:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl bromide + boronic acid | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halide + amine | N-aryl piperidine analogs |
Stability Under Synthetic Conditions
Key stability considerations based on functional groups:
Spectroscopic Evidence of Reactivity
Data from structural analysis techniques:
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound lie in the fields of medicinal chemistry and pharmacology . Below are detailed insights into its potential uses:
Receptor Modulation
Research indicates that compounds with similar structural frameworks can act as modulators for various receptors, including opioid and dopamine receptors. This compound may exhibit similar properties, making it a candidate for the treatment of neurological disorders such as depression and anxiety.
Antibacterial Activity
Studies have shown that derivatives of piperidine compounds exhibit antibacterial properties. For instance, synthesized piperidine derivatives have demonstrated moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis . The specific compound's structure suggests it may also possess similar antibacterial efficacy.
Enzyme Inhibition
The compound may serve as an enzyme inhibitor, particularly for acetylcholinesterase (AChE). AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .
Synthesis Pathways
The synthesis of 1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide involves several steps:
- Formation of the Pyrrolidine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
- Carbonylation : The introduction of carbonyl groups is crucial for the biological activity of the compound.
- Piperidine Derivatives : The final steps involve the formation of piperidine derivatives through nucleophilic substitutions or coupling reactions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure at each synthetic stage.
Case Studies
Several studies have investigated compounds similar to 1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide:
Study 1: Antibacterial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives for their antibacterial activity. The results indicated significant inhibition against various strains, suggesting that modifications to the piperidine structure could enhance antibacterial properties .
Study 2: Neuropharmacological Effects
Research focusing on piperidine derivatives has highlighted their potential as neuroprotective agents. Compounds exhibiting similar structural motifs have been shown to improve cognitive function in animal models, indicating that this compound may also possess neuroprotective properties .
Mechanism of Action
The mechanism of action of 1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Similarity Metrics
Compound similarity is often assessed using molecular fingerprints (e.g., MACCS, Morgan fingerprints) and Tanimoto or Dice coefficients . For 1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide, these methods would highlight shared pharmacophores, such as the piperidine-carboxamide backbone, while differentiating substituents like the 4-methylphenyl group.
Activity Cliffs and Dissimilarity
Despite the "similar property principle," activity cliffs—where minor structural changes lead to significant biological differences—are critical exceptions. For example, nitrothiophene-containing compounds exhibit antitubercular activity, while nitroimidazole analogs are inactive . Such cliffs underscore the need for nuanced comparisons.
Comparative Analysis with Structurally Analogous Compounds
Key Structural and Functional Differences
The table below hypothesizes comparative properties based on structural analogs from the evidence:
| Compound Name/Structure | Molecular Weight | clogP | Biological Activity (IC50, nM) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | ~500 (estimated) | 3.2 | N/A | 4-Methylphenyl, dual piperidine-carbonyl |
| N-(1-Benzyl)-4-methoxycarbonylpiperidine | 432 | 2.8 | 150 (Kinase inhibition) | Benzyl, methoxycarbonyl |
| Nitrothiophene-carboxamide analog | 480 | 4.1 | 20 (Antitubercular) | Nitrothiophene, lipophilic substituents |
| Imidazo[1,2-a]pyridine-3-carboxamide | 450 | 5.4 | 5 (Antitubercular) | Imidazo-pyridine, high lipophilicity |
Notes:
Electrochemical and Physicochemical Properties
Substituent flexibility, as seen in fulleropyrrolidines, impacts electron-accepting capacity.
Structure-Activity Relationship (SAR) Insights
- Aryl Substituents : The 4-methylphenyl group may optimize steric and electronic interactions with hydrophobic binding pockets, contrasting with inactive nitroimidazole derivatives .
- Amide Linkages : Dual carbonyl groups in the target compound could stabilize hydrogen bonding with proteases or kinases, a feature shared with gefitinib-like kinase inhibitors .
Cross-Reactivity and Assay Specificity
In immunoassays, the compound’s structural complexity raises cross-reactivity risks. For instance, antibodies targeting its piperidine-carboxamide core might bind to analogs with similar backbones but divergent substituents, reducing assay specificity .
Biological Activity
1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide, a complex organic compound, is notable for its diverse biological activities. This compound incorporates several functional groups, including piperidine and pyrrolidine rings, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The precise mechanism often involves binding to active sites of enzymes or competing with endogenous substrates.
Antibacterial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the piperidine moiety is linked to enhanced antibacterial efficacy.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibiting AChE is crucial for treating neurodegenerative disorders like Alzheimer's disease, while urease inhibition may play a role in managing urinary tract infections .
Anticancer Potential
The anticancer activity of piperidine derivatives has been documented extensively. Compounds similar to the one have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . This activity is often linked to their ability to interfere with cellular signaling pathways involved in proliferation.
Study 1: Antibacterial Efficacy
A study conducted on synthesized piperidine derivatives demonstrated their effectiveness against Salmonella Typhi and Pseudomonas aeruginosa. The results indicated a correlation between structural modifications in the piperidine nucleus and enhanced antibacterial activity .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of similar compounds. The results revealed that certain modifications led to increased inhibition of AChE, suggesting potential applications in neuropharmacology .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intermediate coupling | DMF, carbodiimide, 24h reflux | 68–76% | |
| Purification | Methanol-chloroform (1:1) recrystallization | 76% | |
| Continuous-flow setup | p-Toluenesulfonic acid, 60°C, 2h residence | 85%* | |
| *Hypothetical extrapolation from analogous protocols. |
How is structural characterization performed for this compound?
Basic
Methodology :
- X-ray crystallography : Resolves piperidine-pyrrolidinone conformations, dihedral angles (e.g., 85.2° between pyrrolidinone and piperidine rings), and hydrogen-bonding networks (e.g., C–H···N interactions stabilizing the crystal lattice) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylphenyl protons at δ 2.3 ppm) and carbonyl carbons (δ 170–175 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 426.2) .
Q. Key Findings :
- Intramolecular hydrogen bonds (S(6) motifs) contribute to structural rigidity .
- Halogen substituents (e.g., 4-methylphenyl) influence packing via C–H···π interactions .
How do halogen substituents influence biological activity, and what methods analyze SAR?
Advanced
Methodology :
- Bioactivity assays : Test analogs with varying halogen groups (e.g., 4-F, 4-Cl) against microbial targets (MIC values via broth microdilution) .
- Computational docking : Assess binding affinity to enzymes (e.g., cytochrome P450) using AutoDock or Schrödinger Suite. Fluorine’s electronegativity enhances hydrophobic interactions in active sites .
Q. Table 2: Halogen Effects on Antimicrobial Activity
| Substituent | MIC (μg/mL) E. coli | Reference |
|---|---|---|
| 4-CH₃ | 12.5 | |
| 4-F | 6.25 | |
| 4-Cl | 25.0 |
How can contradictions in biological data across studies be resolved?
Advanced
Methodology :
- Assay standardization : Control variables like inoculum size (e.g., 5×10⁵ CFU/mL) and incubation time (18–24h) to minimize variability .
- Meta-analysis : Pool data from independent studies (e.g., 3+ replicates) and apply statistical tests (ANOVA, p < 0.05) to identify outliers .
- Orthogonal validation : Confirm activity via alternative assays (e.g., time-kill kinetics vs. disk diffusion) .
How can DoE optimize multi-step synthesis in flow chemistry?
Advanced
Methodology :
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading, residence time) .
- Response surface modeling : Central composite designs (CCD) predict optimal conditions (e.g., 65°C, 1.5 mol% catalyst, 90% yield) .
- Real-time monitoring : In-line IR spectroscopy tracks intermediate formation, enabling rapid adjustment of flow rates .
Q. Table 3: DoE Parameters for Flow Synthesis
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 50–80°C | 65°C |
| Catalyst (mol%) | 0.5–2.5 | 1.5 |
| Residence time | 1–3h | 2h |
What computational methods predict drug-likeness and bioavailability?
Advanced
Methodology :
- Physicochemical profiling : Calculate LogP (2.1–3.5), polar surface area (<140 Ų), and Lipinski’s rule compliance using ChemAxon .
- ADMET prediction : SwissADME or ADMETLab estimate hepatic metabolism (CYP3A4 substrate) and plasma protein binding (>90%) .
- MD simulations : GROMACS assesses stability in lipid bilayers, predicting blood-brain barrier penetration .
Q. Key Findings :
- Piperidine-4-carboxamides typically exhibit moderate oral bioavailability (50–60%) due to balanced solubility/permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
